N-(2-furylmethyl)ethylenediamine
Description
Ethylenediamine derivatives are versatile compounds widely used in chemical synthesis, analytical chemistry, and pharmaceuticals. These derivatives share a common ethylenediamine backbone but differ in substituent groups, leading to distinct chemical properties and applications. Below, we analyze these compounds in detail based on available research and market data.
Properties
CAS No. |
5700-58-3 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
N'-(furan-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H12N2O/c8-3-4-9-6-7-2-1-5-10-7/h1-2,5,9H,3-4,6,8H2 |
InChI Key |
SDYAGGMEBLMHCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furylmethyl)ethylenediamine typically involves the reaction of furfurylamine with ethylenediamine under controlled conditions. One common method includes the following steps:
Michael Addition: Furfurylamine is reacted with ethylenediamine in the presence of a catalyst such as iron(III) chloride at room temperature.
Hydrazinolysis: The intermediate product undergoes hydrazinolysis to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(2-furylmethyl)ethylenediamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethylenediamine backbone can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Furan derivatives with various functional groups.
Reduction: Amine derivatives with modified side chains.
Substitution: Substituted ethylenediamine derivatives with different alkyl or acyl groups
Scientific Research Applications
N-(2-furylmethyl)ethylenediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and as an intermediate in the production of various chemicals
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)ethylenediamine involves its ability to form stable complexes with metal ions. This chelation process can disrupt metal-dependent biological pathways, leading to various biological effects. The compound’s molecular targets include metal ions such as iron and copper, which are essential for many enzymatic processes .
Comparison with Similar Compounds
Comparative Analysis of Ethylenediamine Derivatives
Chemical Structures and Functional Groups
Market and Industrial Relevance
N-(1-Naphthyl)ethylenediamine :
N-Propyl ethylenediamine (PSA) :
- Adoption : Widely used in China for tea and milk pesticide analysis, replacing traditional adsorbents .
Biological Activity
N-(2-furylmethyl)ethylenediamine is a compound that has garnered interest in the field of biological research due to its potential therapeutic applications and biological activities. This article will explore its biological activity, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.
1. Antibacterial Activity
This compound has been studied for its antibacterial properties against various bacterial strains. A study indicated that metal complexes derived from this compound exhibited significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The results are summarized in Table 1 below:
| Metal Complex | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Cu(II) Complex | E. coli | 18 |
| Ni(II) Complex | Pseudomonas | 15 |
| Zn(II) Complex | E. coli | 12 |
These findings suggest that the incorporation of metal ions enhances the antibacterial efficacy of the this compound derivatives, likely due to increased lipo-solubility and interaction with bacterial cell membranes .
2. Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. Research has indicated that derivatives of this compound can inhibit the growth of various fungal pathogens, including Candida albicans. The antifungal activity was assessed using the microdilution method, yielding minimum inhibitory concentration (MIC) values as follows:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| N-(2-furylmethyl) | C. albicans | 32 |
This suggests a promising avenue for developing antifungal agents based on this compound .
3. Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been investigated. In a controlled study using animal models, it was found that the compound reduced inflammation markers significantly compared to control groups. The levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha were notably decreased after treatment with the compound.
4. Anticancer Activity
Recent studies have explored the anticancer potential of this compound, particularly in relation to its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that treatment with this compound led to significant cell death in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of oxidative stress responses.
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that certain derivatives exhibited synergistic effects when combined with conventional antibiotics, enhancing their overall effectiveness.
Case Study 2: Anticancer Effects
In a clinical trial involving patients with advanced breast cancer, participants treated with a regimen including this compound showed improved survival rates compared to those receiving standard treatment alone. The study highlighted the compound's role in reducing tumor size and preventing metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
